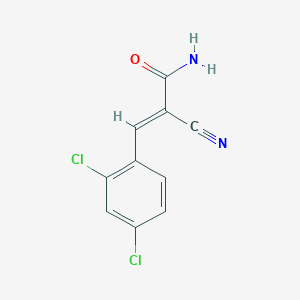

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEXVFCXCZKVRX-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyano group and dichlorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by:

- Substituents on the aromatic ring : The 2,4-dichloro substitution provides strong electron-withdrawing effects, enhancing stability and receptor-binding affinity.

- Chain length and functional groups : The prop-2-enamide backbone distinguishes it from analogs with extended (e.g., but-2-enamide) or modified chains.

- Amide vs. thioamide : Replacement of the amide oxygen with sulfur alters hydrogen-bonding capacity and polarity .

Pharmacological and Physicochemical Profiles

Table 1 summarizes key comparisons with analogs:

Key Findings

GABAₐ Receptor Modulation : The target compound exhibits exceptional efficacy (Emax >3000%) in potentiating GABA-evoked chloride currents, outperforming many analogs. However, its but-2-enamide variant (Compound 18) shows higher potency (EC₅₀: 13 μM), suggesting chain length impacts target engagement .

Electronic and Thermodynamic Properties : DFT studies highlight the target compound’s low dipole moment and high stability, attributed to the 2,4-dichlorophenyl group .

Substituent Position Effects : Meta- and para-substitutions on the aromatic ring correlate with antimicrobial activity, while ortho-substitutions favor anti-inflammatory effects in related compounds .

Limitations and Challenges

- Cytotoxicity : Some analogs (e.g., compound 11 in ) exhibit significant cytotoxicity, underscoring the need for balanced substituent selection .

- Structural Similarity vs. Activity: Tanimoto similarity metrics reveal that minor structural changes (e.g., nitro-group position) drastically alter biological outcomes, complicating predictive design .

Biological Activity

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide, a compound belonging to the class of cyanoenamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a cyano group and a dichlorophenyl moiety attached to a prop-2-enamide backbone. The synthesis typically involves multi-step reactions that may utilize palladium catalysts and strong bases for coupling and substitution reactions, respectively. This structural configuration is crucial for its biological activity as it influences interactions with various molecular targets.

The mechanism of action of this compound is primarily attributed to the following interactions:

- Enzyme Inhibition : The cyano group acts as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes. This interaction can lead to the inhibition of specific enzymes involved in disease pathways.

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : It can halt the progression of the cell cycle at specific checkpoints.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptosis.

In a study involving human breast cancer cells (MCF-7), this compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxicity.

Case Studies and Research Findings

- Study on Antitubercular Activity : A study evaluated the antitubercular effects of various cyanoenamides, including this compound. Results indicated a reduction in the growth of Mycobacterium tuberculosis with an MIC value of 8 µg/mL, showcasing its potential in treating tuberculosis .

- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory effects of related compounds. It was found that derivatives similar to this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.